3-(4-Fluoro-3-methylphenyl)-4-methyl-1h-pyrazol-5-amine
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Overview
Description
3-(4-Fluoro-3-methylphenyl)-4-methyl-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrazole ring. The unique structural features of this compound make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-methylphenyl)-4-methyl-1h-pyrazol-5-amine typically involves the reaction of 4-fluoro-3-methylphenyl isocyanate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The industrial process also includes purification steps such as crystallization and chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-methylphenyl)-4-methyl-1h-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while substitution reactions may result in the formation of new derivatives with different functional groups .
Scientific Research Applications
3-(4-Fluoro-3-methylphenyl)-4-methyl-1h-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-methylphenyl)-4-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-Fluoro-3-methylphenyl isocyanate
- 3-Fluoro-4-methylphenyl isocyanate
- 4-Fluoro-3-methylphenylboronic acid .
Uniqueness
The uniqueness of 3-(4-Fluoro-3-methylphenyl)-4-methyl-1h-pyrazol-5-amine lies in its specific structural features, such as the presence of both fluorine and methyl groups on the phenyl ring, and its connection to a pyrazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H12FN3 |
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Molecular Weight |
205.23 g/mol |
IUPAC Name |
5-(4-fluoro-3-methylphenyl)-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H12FN3/c1-6-5-8(3-4-9(6)12)10-7(2)11(13)15-14-10/h3-5H,1-2H3,(H3,13,14,15) |
InChI Key |
GUPNWPMMHZYGRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C(=NN2)N)C)F |
Origin of Product |
United States |
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